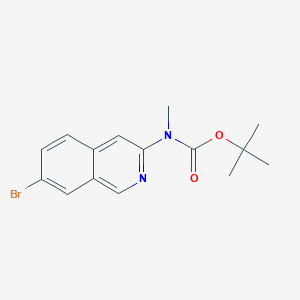

tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate

Description

Properties

Molecular Formula |

C15H17BrN2O2 |

|---|---|

Molecular Weight |

337.21 g/mol |

IUPAC Name |

tert-butyl N-(7-bromoisoquinolin-3-yl)-N-methylcarbamate |

InChI |

InChI=1S/C15H17BrN2O2/c1-15(2,3)20-14(19)18(4)13-8-10-5-6-12(16)7-11(10)9-17-13/h5-9H,1-4H3 |

InChI Key |

SUKOWOXTUXAOPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC=C2C=C(C=CC2=C1)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

| Component | Role |

|---|---|

| 7-Bromoisoquinoline derivative | Core heterocyclic substrate |

| tert-Butyl chloroformate (BOC-Cl) | Carbamate protecting group source |

| Methylating agent (e.g., methyl iodide or dimethyl sulfate) | N-methylation of carbamate nitrogen |

| Base (e.g., triethylamine or N-methylmorpholine) | Acid scavenger during carbamate formation |

| Anhydrous solvents (e.g., dichloromethane, THF) | Reaction medium |

Stepwise Synthesis

Step 1: Carbamate Formation

- The 7-bromoisoquinolin-3-yl amine or corresponding precursor is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions.

- The reaction is typically carried out at low temperature (0–5°C) to control the rate and avoid side reactions.

- This step yields tert-butyl (7-bromoisoquinolin-3-yl)carbamate as an intermediate.

Step 2: N-Methylation

- The carbamate intermediate is subjected to methylation using a methylating agent like methyl iodide or dimethyl sulfate.

- The reaction is performed in an aprotic solvent under controlled temperature to selectively methylate the nitrogen of the carbamate group without affecting other functional groups.

- The product of this step is tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate.

Step 3: Purification

- The crude product is purified by chromatographic techniques such as HPLC.

- The purified compound is characterized by spectroscopic methods (NMR, MS) to confirm structure and purity.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous dichloromethane or THF | Prevents hydrolysis of carbamate |

| Temperature | 0–5°C for carbamate formation; room temp for methylation | Controls reaction rate and selectivity |

| Base | Triethylamine or N-methylmorpholine | Neutralizes HCl generated |

| Methylating agent | Methyl iodide or dimethyl sulfate | Selective N-methylation |

| Reaction time | 1–4 hours depending on step | Monitored by TLC or HPLC |

| Purification | HPLC or column chromatography | Ensures high purity |

- Anhydrous conditions are critical throughout the synthesis to prevent carbamate hydrolysis, which would reduce yield and complicate purification.

- Continuous flow reactors have been explored to improve reproducibility and scalability, allowing better control over reaction parameters and minimizing side reactions.

- The bromo substituent on the isoquinoline ring is stable under the reaction conditions, allowing further functionalization if needed.

- The N-methylation step is sensitive to over-alkylation; thus, stoichiometric control of methylating agents is essential.

- Purification by HPLC is preferred for research-grade material to achieve the required purity for biological testing.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| Carbamate formation | Nucleophilic substitution | 7-bromoisoquinolin-3-yl amine + BOC-Cl, base, anhydrous solvent, 0–5°C | tert-Butyl (7-bromoisoquinolin-3-yl)carbamate intermediate |

| N-Methylation | Alkylation | Methyl iodide or dimethyl sulfate, base, aprotic solvent, room temp | This compound final product |

| Purification | Chromatography | HPLC or column chromatography | Pure target compound |

The preparation of this compound involves a carefully controlled two-step synthesis starting from the corresponding amine derivative. The key challenges include maintaining anhydrous conditions to protect the carbamate group and controlling methylation to avoid side products. Advances in continuous flow synthesis and purification techniques have enhanced the efficiency and scalability of this compound's production. This compound's unique structure and functional groups make it a valuable intermediate for further medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the isoquinoline ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products:

Substitution Reactions: Substituted isoquinoline derivatives.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

Hydrolysis: Methylamine and carbon dioxide.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of isoquinoline derivatives, including tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate. Research indicates that compounds with similar structures exhibit activity against HIV by acting as CXCR4 antagonists. This mechanism is crucial for preventing viral entry into host cells, making it a promising candidate for further development in antiviral therapies .

Cancer Research

The compound has also been investigated for its potential anti-cancer properties. Isoquinoline derivatives have shown promise in targeting specific pathways involved in tumor growth and metastasis. For instance, structural modifications of isoquinolines have led to compounds that display selective cytotoxicity against various cancer cell lines, suggesting that this compound could be optimized for similar effects .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of 7-bromoisoquinoline with tert-butyl carbamate in the presence of suitable catalysts. This method allows for the introduction of various substituents, enhancing the compound's biological activity. Case studies indicate that altering the substituents on the isoquinoline ring can significantly affect the pharmacological profile of the resulting compounds .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound. Studies have shown that modifications to the isoquinoline core can lead to enhanced binding affinity to target receptors such as CXCR4. For example, variations in the alkyl groups attached to the carbamate moiety can influence both solubility and bioavailability, which are critical factors in drug design .

Potential Applications in Neuroscience

There is emerging interest in the role of isoquinoline derivatives in neurological research. Compounds like this compound may act on neurotransmitter systems or exhibit neuroprotective properties, opening avenues for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogs with Bromine Substitutions

The following compounds share structural similarities, differing in bromine position or carbamate substitution (Table 1):

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Similarity Score |

|---|---|---|---|---|---|

| tert-Butyl (6-bromoquinolin-2-yl)carbamate | 1414959-06-0 | C₁₄H₁₅BrN₂O₂ | 323.19 | Bromine at quinoline 6-position | 0.95 |

| tert-Butyl (5-bromoquinolin-2-yl)carbamate | 159451-66-8 | C₁₄H₁₅BrN₂O₂ | 323.19 | Bromine at quinoline 5-position | 0.92 |

| tert-Butyl (6-bromoisoquinolin-1-yl)carbamate | 1312611-18-9 | C₁₄H₁₅BrN₂O₂ | 323.19 | Bromine at isoquinoline 6-position | 0.90 |

| tert-Butyl (7-methoxyisoquinolin-3-yl)carbamate | N/A | C₁₅H₁₈N₂O₃ | 274.32 | Methoxy substituent at 7-position | N/A |

Key Observations :

- Positional Isomerism : Bromine placement (e.g., 6-bromo vs. 7-bromo) alters electronic properties and steric hindrance, impacting reactivity in cross-coupling reactions .

- Quinoline vs. Isoquinoline: Quinoline derivatives (e.g., 1414959-06-0) exhibit distinct π-π stacking interactions compared to isoquinoline analogs, affecting binding affinity in drug design .

- Methoxy Substitution: tert-Butyl (7-methoxyisoquinolin-3-yl)carbamate (C₁₅H₁₈N₂O₃) lacks bromine’s electron-withdrawing effect, reducing its utility in metal-catalyzed reactions but enhancing stability .

Functional Group Variations

Carbamate Modifications

- Methyl Carbamate: The methyl group in the target compound increases hydrophobicity compared to unsubstituted carbamates (e.g., tert-Butyl (7-bromoisoquinolin-3-yl)carbamate, CAS 552331-12-1) .

Halogen vs. Alkoxy Substitutions

- Bromine (Electrophilic) : Enhances reactivity in aryl halide coupling reactions.

- Methoxy (Electron-Donating): Improves solubility but reduces electrophilicity, as seen in tert-Butyl (7-methoxyisoquinolin-3-yl)carbamate .

Pharmaceutical Relevance

Biological Activity

tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by case studies and research findings.

The molecular formula for this compound is C₁₅H₁₇BrN₂O₂, with a molecular weight of 337.21 g/mol. The compound features a bromine atom at the 7th position of the isoquinoline ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇BrN₂O₂ |

| Molecular Weight | 337.21 g/mol |

| CAS Number | 1610773-03-9 |

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with isoquinoline and tert-butyl carbamate.

- Bromination : Isoquinoline is brominated to form 7-bromoisoquinoline.

- Carbamoylation : The brominated isoquinoline is reacted with tert-butyl carbamate under catalytic conditions to yield the final product.

Biological Activity

Mechanism of Action

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The bromine atom and carbamate group enhance its binding affinity to various enzymes and receptors, potentially leading to inhibition or activation of biological pathways. This interaction is a subject of ongoing research, focusing on understanding the specific targets involved.

Potential Therapeutic Applications

Research has indicated that compounds similar to this compound exhibit promising anti-cancer properties. For instance, studies have shown that isoquinoline derivatives can act as inhibitors for various cancer-related proteins, such as BRD7, which plays a role in tumor progression .

Case Studies and Research Findings

- Anti-Cancer Activity : In vitro studies demonstrated that isoquinoline derivatives exhibit selective inhibition against BRD7 bromodomain, showing lower IC50 values compared to other compounds tested. This suggests potential use in targeting prostate cancer cells .

- Anti-HIV Activity : A series of isoquinoline derivatives were evaluated for their anti-HIV activity, with some compounds showing low nanomolar activity against HIV strains. These findings indicate that modifications in the isoquinoline structure can enhance antiviral properties .

- Enzyme Interaction Studies : The compound's ability to modulate enzyme activities has been explored, revealing that it may influence pathways involved in inflammation and cell growth regulation. This could lead to applications in treating inflammatory diseases or metabolic disorders .

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

| Compound | Key Features | Activity |

|---|---|---|

| tert-butyl (7-bromoquinolin-3-yl)carbamate | Quinoline ring structure | Similar enzyme inhibition profiles |

| tert-butyl (7-chloroisoquinolin-3-yl)carbamate | Chlorine substitution affects reactivity | Varies in binding affinity |

These comparisons highlight the influence of structural variations on biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.